Cadusafos

Catalog No.
S522485
CAS No.
95465-99-9
M.F
C10H23O2PS2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadusafos

CAS Number

95465-99-9

Product Name

Cadusafos

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane

Molecular Formula

C10H23O2PS2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3

InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N

SMILES

CCC(C)SP(=O)(OCC)SC(C)CC

Solubility

9.17e-04 M
In water, 245 mg/L at 25 °C
Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.

Synonyms

cadusafos, O-ethyl, S-bis(1-methylpropyl)phosphorodithioate

Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC

Description

The exact mass of the compound Cadusafos is 270.0877 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.17e-04 min water, 245 mg/l at 25 °cmiscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides, Nematicides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Nematicidal Effects and Uptake

    Research has focused on understanding cadusafos's effectiveness in controlling nematodes, microscopic roundworms that can damage plant roots. Studies have examined uptake rates and persistence of the compound in crops like tomatoes, determining optimal application methods for pest control ().

  • Environmental Fate and Contamination

    Due to its potential for environmental contamination, research has investigated cadusafos's behavior in soil and water. One study examined how factors like rainfall and soil type influence the movement and persistence of cadusafos in agricultural catchments, highlighting potential risks of groundwater contamination ().

  • Degradation and Metabolism

    Understanding how cadusafos breaks down in the environment is crucial for assessing its impact. Research has explored the degradation pathways of cadusafos in soil and water, identifying the byproducts formed during this process.

Cadusafos is a synthetic organic thiophosphate compound classified as an organothiophosphate insecticide. It is a clear, volatile liquid that is characterized by its chemical formula, C${10}$H${23}$O$_2$PS$_2$. The structure of Cadusafos includes a phosphorus atom bonded to two sulfur atoms and an ethyl ether group, along with iso-butyl substituents. This compound is primarily used for agricultural purposes as a contact and stomach insecticide and nematicide, applied to soil during planting or on the soil surface .

Cadusafos acts as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh) after it transmits a signal between nerve cells. Cadusafos binds to the active site of AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh at nerve synapses, causing overstimulation and disrupting normal nervous system function []. This mechanism is common among organophosphate insecticides.

Cadusafos is a highly toxic compound and a severe acute poison. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of poisoning include nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death []. Due to its toxicity concerns, cadusafos is not registered for use in the United States [].

Cadusafos exhibits reactivity typical of organophosphate compounds, particularly through its inhibition of the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in nerve signal transmission. When Cadusafos binds to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation that can cause overstimulation of the nervous system, respiratory failure, and potentially death .

The metabolic pathways of Cadusafos involve hydrolysis followed by oxidation reactions, resulting in various metabolites. Initial hydrolysis produces sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA), which are further degraded into smaller polar compounds .

Cadusafos acts primarily as a neurotoxin due to its mechanism of acetylcholinesterase inhibition. Studies have shown that chronic exposure can lead to decreased motor activity and reduced cholinesterase activity in the brain and red blood cells of animals . In laboratory studies involving rats, Cadusafos was rapidly absorbed and eliminated predominantly through urine, with a significant portion excreted within 48 hours .

Cadusafos is primarily used in agriculture as an insecticide and nematicide. Its application methods include:

  • Soil Treatment: Applied to soil at planting or on the surface.
  • Pest Control: Effective against various pests due to its neurotoxic properties.

The compound's ability to inhibit cholinesterase makes it particularly useful in controlling pests that affect crops such as potatoes, corn, and tomatoes .

Interaction studies have demonstrated that Cadusafos can undergo various metabolic transformations in biological systems. In rats, it was found that over 90% of the administered dose was eliminated within 48 hours post-administration. The metabolic products identified include both the parent compound and several metabolites formed through hydrolysis and oxidation processes . Furthermore, environmental studies indicate that Cadusafos degrades into less toxic compounds when exposed to soil microorganisms .

Cadusafos shares similarities with other organophosphate compounds but possesses unique structural characteristics that differentiate it from them. Below are some similar compounds:

Compound NameChemical StructureKey Characteristics
MalathionO,O-dimethyl-S-(1,2-dicarbethoxyethyl) phosphorothioateBroad-spectrum insecticide; less persistent than Cadusafos
ChlorpyrifosO,O-diethyl-O-(3,5,6-trichloro-2-pyridyl) phosphorothioateWidely used insecticide; concerns over environmental persistence
ParathionO,O-diethyl-p-nitrophenyl phosphorothioateHighly toxic; banned in many countries due to safety concerns

Cadusafos is unique due to its specific thiophosphate structure and its application method as both a contact and stomach insecticide. Its distinct metabolic pathways also contribute to its unique profile among organophosphates .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Colorless to yellow liquid
Light to dark-gray amorphous granules

XLogP3

3.3

Exact Mass

270.0877

Flash Point

129.4 °C (Seta closed cup)

LogP

3.9 (LogP)
log Kow = 3.90

Odor

Flat musty-like (typical of organophosphates)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8JBJ4VO75K

GHS Hazard Statements

Aggregated GHS information provided by 211 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 211 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 208 of 211 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H311+H331 (74.04%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/

Vapor Pressure

9.00e-04 mmHg
1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

95465-99-9

Wikipedia

Cadusafos

Use Classification

Agrochemicals -> Insecticides, Nematicides
Pharmaceuticals

Methods of Manufacturing

Cadusafos is prepared by treating ethyl dichlorophosphate with sec-butanethiol in the presence of a base and under anaerobic conditions.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies cadusafos (technical grade) as Class IB: highly hazardous; Main Use: insecticide, nematocide.
Organophosphate insecticide structurally similar to ethoprop.
USA: Not registered for use; Outside USA: for bananas, plantains, and potatoes.
One /US/ import tolerance on bananas

Analytic Laboratory Methods

Product analysis by GLC. Residues determined by GLC with FID.

Stability Shelf Life

Stable up to 50 °C. Half-life in light <115 days.

Dates

Modify: 2023-08-15
1: Sokhandani Z, Moosavi MR, Basirnia T. Optimum Concentrations of Trichoderma longibrachiatum and Cadusafos for Controlling Meloidogyne javanica on Zucchini Plants. J Nematol. 2016 Mar;48(1):54-63. PubMed PMID: 27168653; PubMed Central PMCID: PMC4859618.
2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.
3: Abo-Amer AE. Characterization of a strain of Pseudomonas putida isolated from agricultural soil that degrades cadusafos (an organophosphorus pesticide). World J Microbiol Biotechnol. 2012 Mar;28(3):805-14. doi: 10.1007/s11274-011-0873-5. Epub 2011 Aug 28. PubMed PMID: 22805799.
4: Meher HC, Gajbhiye VT, Singh G, Kamra A, Chawla G. Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions. J Agric Food Chem. 2010 Feb 10;58(3):1815-22. doi: 10.1021/jf903609d. PubMed PMID: 20085277.
5: ElShafei GS, Nasr IN, Hassan AS, Mohammad SG. Kinetics and thermodynamics of adsorption of cadusafos on soils. J Hazard Mater. 2009 Dec 30;172(2-3):1608-16. doi: 10.1016/j.jhazmat.2009.08.034. Epub 2009 Aug 18. PubMed PMID: 19744777.
6: Kookana RS, Ali A, Smith L, Arshad M. Contrasting effects of two antimicrobial agents (triclosan and triclocarban) on biomineralisation of an organophosphate pesticide in soils. Chemosphere. 2014 Jul;107:360-5. doi: 10.1016/j.chemosphere.2013.12.090. Epub 2014 Jan 23. PubMed PMID: 24461429.
7: Karpouzas DG, Karanasios E, Menkissoglu-Spiroudi U. Enhanced microbial degradation of cadusafos in soils from potato monoculture: demonstration and characterization. Chemosphere. 2004 Aug;56(6):549-59. PubMed PMID: 15212898.
8: Ibrahim SK, Haydock PP. Cadusafos Inhibits Hatching, Invasion, and Movement of the Potato Cyst Nematode Globodera pallida. J Nematol. 1999 Jun;31(2):201-6. PubMed PMID: 19270890; PubMed Central PMCID: PMC2620356.
9: Saison C, Cattan P, Louchart X, Voltz M. Effect of spatial heterogeneities of water fluxes and application pattern on cadusafos fate on banana-cultivated andosols. J Agric Food Chem. 2008 Dec 24;56(24):11947-55. doi: 10.1021/jf802435c. PubMed PMID: 19053376.
10: Qiao K, Liu X, Wang H, Xia X, Ji X, Wang K. Effect of abamectin on root-knot nematodes and tomato yield. Pest Manag Sci. 2012 Jun;68(6):853-7. doi: 10.1002/ps.2338. Epub 2012 Mar 6. PubMed PMID: 22395950.
11: Karpouzas DG, Fotopoulou A, Menkissoglu-Spiroudi U, Singh BK. Non-specific biodegradation of the organophosphorus pesticides, cadusafos and ethoprophos, by two bacterial isolates. FEMS Microbiol Ecol. 2005 Aug 1;53(3):369-78. PubMed PMID: 16329956.
12: McClure MA, Schmitt ME. Control of Citrus Nematode, Tylenchulus seimipenetrans, with Cadusafos. J Nematol. 1996 Dec;28(4S):624-8. PubMed PMID: 19277185; PubMed Central PMCID: PMC2619740.
13: Charlier JB, Cattan P, Voltz M, Moussa R. Transport of a nematicide in surface and groundwaters in a tropical volcanic catchment. J Environ Qual. 2009 Mar 25;38(3):1031-41. doi: 10.2134/jeq2008.0355. Print 2009 May-Jun. PubMed PMID: 19329691.
14: Giannakou IO, Karpouzas DG, Anastasiades I, Tsiropoulos NG, Georgiadou A. Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes. Pest Manag Sci. 2005 Oct;61(10):961-72. PubMed PMID: 15983980.
15: Seo YH, Cho TH, Hong CK, Kim MS, Cho SJ, Park WH, Hwang IS, Kim MS. Monitoring and risk assessment of pesticide residues in commercially dried vegetables. Prev Nutr Food Sci. 2013 Jun;18(2):145-9. doi: 10.3746/pnf.2013.18.2.145. PubMed PMID: 24471124; PubMed Central PMCID: PMC3892501.
16: Malhat F, Nasr I. Organophosphorus pesticides residues in fish samples from the River Nile tributaries in Egypt. Bull Environ Contam Toxicol. 2011 Dec;87(6):689-92. doi: 10.1007/s00128-011-0419-4. Epub 2011 Sep 28. PubMed PMID: 21953307.
17: Oka Y. Nematicidal activity of fluensulfone against some migratory nematodes under laboratory conditions. Pest Manag Sci. 2014 Dec;70(12):1850-8. doi: 10.1002/ps.3730. Epub 2014 Feb 25. PubMed PMID: 24452922.
18: Oka Y, Shuker S, Tkachi N. Influence of soil environments on nematicidal activity of fluensulfone against Meloidogyne javanica. Pest Manag Sci. 2013 Nov;69(11):1225-34. doi: 10.1002/ps.3487. Epub 2013 Mar 1. PubMed PMID: 23456999.
19: Wada S, Toyota K. Effect of three organophosphorous nematicides on non-target nematodes and soil microbial community. Microbes Environ. 2008;23(4):331-6. PubMed PMID: 21558727.
20: Oka Y, Shuker S, Tkachi N. Nematicidal efficacy of MCW-2, a new nematicide of the fluoroalkenyl group, against the root-knot nematode Meloidogyne javanica. Pest Manag Sci. 2009 Oct;65(10):1082-9. doi: 10.1002/ps.1796. PubMed PMID: 19488996.

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